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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the PG106 plasmid, an

essential tool for genetic manipulation and gene expression in Bacteroides, a prominent genus

of the human gut microbiota. This document details the plasmid's core features, provides

structured data for key components, and offers detailed experimental protocols for its use.

Introduction to the PG106 Shuttle Vector
The PG106 plasmid is an Escherichia coli-Bacteroides shuttle vector designed for the stable

maintenance and expression of foreign genes in Bacteroides species, such as Bacteroides

thetaiotaomicron and Phocaeicola vulgatus (formerly Bacteroides vulgatus). Its development

has been crucial for advancing the genetic study of these anaerobic bacteria, enabling

researchers to investigate gene function, protein production, and the impact of specific genes

on the gut environment.

Constructed from the backbones of the E. coli plasmid pUC19 and the Porphyromonas

asaccharolytica plasmid pYH420, PG106 is a versatile tool for molecular cloning and

expression studies.[1][2][3] It can be readily manipulated in E. coli before being introduced into

Bacteroides, where it replicates autonomously.
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The PG106 plasmid and its derivatives possess several key features that make them amenable

to genetic engineering in Bacteroides. The quantitative data associated with these features are

summarized in the tables below.

Table 1: PG106 Plasmid Specifications
Feature Description Value Reference

Vector Type
E. coli-Bacteroides

shuttle vector
- [3]

Backbone pUC19 and pYH420 - [1][2][3]

Size Varies with insert
~9278 bp (empty

vector)
[4]

Copy Number Low copy - [3]

Table 2: Selectable Markers for PG106
Host Organism Antibiotic Gene Concentration Reference

E. coli Ampicillin bla 100 µg/mL [3]

Kanamycin aph 50 µg/mL [3]

Bacteroides
Erythromycin/Cli

ndamycin
ermF 10 µg/mL [3]

Table 3: Reported Gene Expression Levels using PG106
Host
Organism

Gene
Expressed

Promoter
Fold
Increase
(Transcript)

Fold
Increase
(Activity)

Reference

Phocaeicola

vulgatus

D-lactate

dehydrogena

se (ldh)

Native ldh

promoter
~1500-fold ~200-fold
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The functionality of the PG106 plasmid is dependent on several key genetic elements that

ensure its replication, selection, and the expression of the cloned gene of interest in both E. coli

and Bacteroides.
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ori
(ColE1 origin)

Replication in E. coli

lacZα
Blue-white screening

Ampicillin Resistance (bla)
Selection in E. coli

Multiple Cloning Site (MCS)
Insertion of gene of interest

Gene of Interest (GOI)
Expressed in Bacteroides

Mob-Rep Region
(from pYH420)

Replication in Bacteroides

Erythromycin Resistance (ermF)
Selection in Bacteroides

Click to download full resolution via product page

Caption: Functional components of the PG106 shuttle vector.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in using the

PG106 plasmid for gene expression in Bacteroides.

Cloning the Gene of Interest into PG106 in E. coli
The initial cloning steps are performed in E. coli due to its high transformation efficiency and

ease of manipulation.
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Protocol:

Vector and Insert Preparation:

Digest the PG106 plasmid and the DNA fragment containing the gene of interest with

appropriate restriction enzymes that cut within the Multiple Cloning Site (MCS).

Purify the digested vector and insert using a gel extraction kit.

Ligation:

Set up a ligation reaction with the purified, digested PG106 vector and the gene of interest

insert at a suitable molar ratio (e.g., 1:3 vector to insert).

Incubate the ligation mixture with T4 DNA ligase at the recommended temperature and

time.

Transformation into E. coli:

Transform the ligation mixture into a competent E. coli strain (e.g., DH5α or NEB Stable).

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for

selection (e.g., ampicillin or kanamycin) and supplements for blue-white screening (IPTG

and X-gal).

Colony Screening and Plasmid Purification:

Select white colonies (indicating successful insertion into the lacZα gene) for further

analysis.

Grow selected colonies in liquid LB medium with the corresponding antibiotic.

Purify the recombinant PG106 plasmid using a plasmid miniprep kit.

Verification:

Verify the correct insertion of the gene of interest by restriction digestion analysis and

Sanger sequencing.
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Transformation of Recombinant PG106 into Bacteroides
Once the recombinant plasmid is constructed and verified in E. coli, it is introduced into the

target Bacteroides species via electroporation.

Protocol:

Preparation of Electrocompetent Bacteroides Cells:

Grow the desired Bacteroides strain (e.g., B. thetaiotaomicron) in an anaerobic chamber in

pre-reduced Brain Heart Infusion (BHI) broth supplemented with hemin and menadione to

mid-log phase.

Harvest the cells by centrifugation at 4°C.

Wash the cell pellet multiple times with a cold, sterile electroporation buffer (e.g., 10%

glycerol).

Resuspend the final cell pellet in a small volume of electroporation buffer to create a

concentrated cell suspension.

Electroporation:

In an anaerobic chamber, mix the electrocompetent Bacteroides cells with the purified

recombinant PG106 plasmid DNA in a pre-chilled electroporation cuvette.

Apply an electrical pulse using an electroporator with optimized settings for Bacteroides

(e.g., 2.5 kV, 25 µF, 200 Ω for a 0.2 cm cuvette).

Recovery and Plating:

Immediately after the pulse, add pre-reduced BHI broth to the cuvette to recover the cells.

Incubate the cell suspension under anaerobic conditions for a recovery period (typically 2-

4 hours) to allow for the expression of the antibiotic resistance gene.

Plate the recovered cells on BHI agar plates containing the appropriate antibiotic for

Bacteroides selection (e.g., erythromycin).
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Incubation and Colony Selection:

Incubate the plates under anaerobic conditions at 37°C for 48-72 hours, or until colonies

appear.

Pick individual colonies for further analysis.

Gene Expression and Analysis in Bacteroides
Following successful transformation, the expression of the gene of interest can be analyzed.

For PG106, expression is often constitutive, driven by a promoter recognized by the

Bacteroides transcriptional machinery.

Protocol:

Culturing of Bacteroides Transformants:

Inoculate a single colony of the transformed Bacteroides into pre-reduced BHI broth

containing the selective antibiotic.

Grow the culture anaerobically at 37°C to the desired growth phase (e.g., mid-log or

stationary phase).

Cell Harvesting and Lysis:

Harvest the bacterial cells by centrifugation.

Wash the cell pellet with a suitable buffer.

Lyse the cells to release the protein of interest. This can be achieved through mechanical

methods (e.g., sonication, bead beating) or enzymatic lysis in an anaerobic environment.

Protein Analysis:

Quantify the total protein concentration in the cell lysate.

Analyze the expression of the target protein using methods such as SDS-PAGE and

Western blotting with a specific antibody.
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If the expressed protein is an enzyme, perform an activity assay to determine its functional

expression.

Visualizing the Experimental Workflow
The following diagram illustrates the overall workflow for using the PG106 plasmid for gene

expression in Bacteroides.
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Caption: Workflow for gene expression in Bacteroides using PG106.
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Gene Expression Pathway in Bacteroides
The expression of a gene cloned into the PG106 plasmid within a Bacteroides host cell follows

the central dogma of molecular biology. The plasmid provides the genetic template, which is

transcribed and translated by the host cell's machinery.
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Caption: Gene expression pathway from PG106 in Bacteroides.

This guide provides a foundational understanding and practical protocols for utilizing the

PG106 plasmid in Bacteroides research. As the field of gut microbiome engineering advances,

tools like PG106 will continue to be instrumental in elucidating the complex roles of gut bacteria

in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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